molecular formula C23H25N3O3 B4761549 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one

Cat. No.: B4761549
M. Wt: 391.5 g/mol
InChI Key: LZVHVUUSRYRPPD-UHFFFAOYSA-N
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Description

The compound 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one (referred to hereafter as Compound A) is a structurally complex molecule featuring:

  • A 1H-indol-3-yl moiety, which is a bicyclic aromatic system common in bioactive molecules.
  • A piperazine ring substituted with a 4-methoxybenzoyl group, contributing to solubility and receptor interactions .

This article compares Compound A with structurally related compounds to highlight key differences in physicochemical properties, synthetic pathways, and biological activities.

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-29-19-9-6-17(7-10-19)23(28)26-14-12-25(13-15-26)22(27)11-8-18-16-24-21-5-3-2-4-20(18)21/h2-7,9-10,16,24H,8,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVHVUUSRYRPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one typically involves multicomponent reactions. One common method includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid. This one-pot approach is advantageous due to its simplicity, atom economy, and the use of readily accessible starting materials .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid .

Scientific Research Applications

Overview

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one, often referred to as an indole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by an indole moiety linked to a piperazine ring, which is known for its role in various pharmacological applications.

Anticancer Activity

Indole derivatives, including 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one, have demonstrated potential anticancer properties. Research indicates that compounds with indole structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Neuropharmacology

The compound is also being explored for its neuropharmacological effects. Indole derivatives are known to interact with neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating mood disorders such as depression and anxiety. The piperazine component may enhance the binding affinity to serotonin receptors, thereby increasing the therapeutic efficacy of the compound .

Anti-inflammatory Properties

Research has indicated that indole derivatives possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism typically involves the inhibition of pro-inflammatory cytokines and pathways, contributing to reduced inflammation and pain .

Case Study 1: Anticancer Activity

A study published in the International Journal of Pharmaceutical Sciences and Research evaluated various indole derivatives for their cytotoxic effects on cancer cell lines. The results showed that certain structural modifications significantly increased the potency of these compounds against breast cancer cells, with IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers investigated the effects of indole derivatives on serotonin receptor activity. The findings suggested that specific modifications in the piperazine ring enhanced the selectivity and binding affinity to serotonin receptors, leading to improved antidepressant-like effects in animal models .

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name & Source Core Structure Key Substituents Molecular Weight Notable Properties
Compound A Propan-1-one + piperazine Indole-3-yl, 4-methoxybenzoyl-piperazine 391.47 High purity, dry powder
Compound 16 Propan-1-one + piperazine 5-Fluoro-1H-indol-2-yl, isopropylpiperazine ~450 (estimated) p97 ATPase inhibitor, synthesized via 1,2-DCE
(E)-3-(4-Methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one (3f) Propen-1-one + piperazine 4-Methoxyphenyl, conjugated double bond ~290 (estimated) Anticancer activity, solid (mp 79.2–80.4°C)
3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(phenothiazin-10-yl)propan-1-one Propan-1-one + piperazine Phenothiazine, 4-methoxyphenylpiperazine ~480 (estimated) Low yield (18%), solid (mp 212°C)
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one Propan-1-one + piperazine Dichlorophenyl-phenyl, benzylpiperazine ~477 (estimated) Bulky substituents, potential CNS activity
Key Observations:
  • Piperazine Substitution: Compound A’s 4-methoxybenzoyl-piperazine group introduces a rigid carbonyl linker, which may enhance target binding specificity compared to direct aryl substitutions (e.g., 4-methoxyphenyl in 3f or benzyl in ) .
  • Core Modifications: The propen-1-one backbone in 3f introduces a planar double bond, contrasting with Compound A’s fully saturated propan-1-one. This difference could influence metabolic stability and electronic properties . Phenothiazine in replaces the indole group, altering aromatic stacking interactions and redox properties.

Biological Activity

3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one, often referred to as a complex indole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including an indole moiety and a piperazine ring, which contribute to its biological activity.

Structural Overview

The molecular formula of the compound is C22H24N2O3C_{22}H_{24}N_2O_3, with a molecular weight of approximately 364.44 g/mol. The IUPAC name emphasizes the indole and piperazine components, which are critical for its pharmacological properties.

PropertyValue
Molecular FormulaC22H24N2O3C_{22}H_{24}N_2O_3
Molecular Weight364.44 g/mol
IUPAC Name3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that derivatives of indole compounds exhibit significant antimicrobial activity. The minimal inhibitory concentration (MIC) values for related indole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies on similar indole derivatives reported MIC values ranging from 0.13 to 1.0 µg/mL against resistant bacterial strains .

Anticancer Activity

Indole derivatives are also noted for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression. For example, SAR (structure-activity relationship) studies have indicated that modifications in the indole structure can enhance cytotoxicity against cancer cell lines. Compounds with similar structures have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin .

The mechanism by which 3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
  • Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, leading to cell death .

Case Studies

Several studies have explored the effectiveness of indole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives against multidrug-resistant strains, demonstrating significant efficacy and low cytotoxicity in vivo models .
  • Anticancer Research : Another research focused on the anticancer properties of indole derivatives, revealing that certain modifications could significantly enhance their cytotoxic effects on specific cancer cell lines .

Q & A

Q. Basic Analytical Workflow

  • 1H/13C NMR : Confirm the indole NH peak (~12.5 ppm) and piperazine carbonyl resonance (~168 ppm). Discrepancies in aromatic proton splitting may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass Spectrometry (HRMS) : Look for [M+H]+ at m/z 434.18 (calculated for C24H24N3O3). Isotopic patterns distinguish chlorine substituents in analogs .
  • HPLC-PDA : Use a C18 column (MeCN:H2O gradient) to assess purity (>95%) and detect byproducts .

What experimental designs are recommended for evaluating its biological activity in cancer or infectious disease models?

Q. Advanced Biological Assay Design

  • In Vitro Cytotoxicity : Use the MTT assay on MCF-7 (breast cancer) or PC-3 (prostate cancer) cells. Dose-response curves (0.1–100 µM) over 48–72 hours identify IC50 values .
  • Anti-Parasitic Activity : Test against Trypanosoma cruzi with resazurin-based viability assays. Include benznidazole as a positive control .
    Key Controls :
  • Normalize results to solvent-only (DMSO <0.1%) and cell-free blanks.
  • Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3).

How can structural modifications enhance target selectivity or resolve metabolic instability?

Q. Structure-Activity Relationship (SAR) Strategies

  • Piperazine Substitution : Replace 4-methoxybenzoyl with sulfonyl groups (e.g., 4-chlorophenylsulfonyl) to modulate lipophilicity (logP) and receptor affinity .
  • Indole Modifications : Introduce electron-withdrawing groups (e.g., nitro at C5) to improve metabolic stability against CYP450 enzymes .
    Data-Driven Optimization :
ModificationBioactivity (IC50, µM)Metabolic Half-Life (HLM)
Parent Compound12.5 ± 1.21.2 h
5-Nitroindole Derivative8.7 ± 0.93.8 h
Source: Adapted from

How should researchers address contradictions in spectral data or biological replicates?

Q. Advanced Data Validation

  • Spectral Discrepancies : For ambiguous NMR peaks, use deuterium exchange (D2O shake) to confirm exchangeable protons (e.g., indole NH) .
  • Biological Variability : Apply Grubbs’ test to exclude outliers. Replicate experiments in triplicate across independent cell passages .
    Case Study : A 2025 study resolved conflicting LC-MS results by isolating isomers via preparative HPLC, identifying a minor rotamer as the source of variability .

What computational approaches are effective for predicting target interactions or pharmacokinetics?

Q. Advanced Modeling Techniques

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT1A/2A). The indole-piperazine scaffold shows high complementarity to hydrophobic pockets (docking score: −9.2 kcal/mol) .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (BBB score: 0.55) and CYP3A4 inhibition risk. Adjust substituents to reduce hepatotoxicity .

How can researchers validate off-target effects or synergistic drug interactions?

Q. Mechanistic Studies

  • Kinase Profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseScan) to identify off-target inhibition (e.g., GSK3β at IC50 = 2.1 µM) .
  • Combination Therapy : Test synergy with doxorubicin (Combenefit software; ZIP model) to calculate combination indices (CI <1 indicates synergy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.